Magnesium iodide, octahydrate

Description

Properties

CAS No. |

7790-31-0 |

|---|---|

Molecular Formula |

H2I2MgO |

Molecular Weight |

296.130 g/mol |

IUPAC Name |

magnesium;diiodide;hydrate |

InChI |

InChI=1S/2HI.Mg.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI Key |

DYQXWZRAJXHSDP-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.O.O.O.[Mg+2].[I-].[I-] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of Magnesium Iodide Octahydrate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of magnesium iodide octahydrate (MgI₂·8H₂O). The information herein is intended to support research, development, and quality control activities where this compound is utilized. Data is presented in a structured format, supplemented by detailed experimental protocols and a logical workflow for characterization.

Core Physicochemical Data

Magnesium iodide octahydrate is a hydrated, inorganic salt. It presents as a white, deliquescent crystalline solid that is highly soluble in water.[1][2] It is known to be unstable in air at ambient temperatures, often turning brown due to the liberation of elemental iodine.[3] This sensitivity necessitates handling under controlled, inert atmospheres for applications requiring high purity.

Quantitative Properties Summary

The key quantitative physicochemical properties of magnesium iodide octahydrate are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes | Citations |

| Chemical Formula | MgI₂·8H₂O | - | - | [3] |

| Molecular Weight | 422.236 | g/mol | - | [3][4][5] |

| Appearance | White crystalline solid | - | Hygroscopic/deliquescent; discolors in air and light. | [1][3][6] |

| Density | 2.098 | g/cm³ | - | [3][4] |

| Melting Point | 41 | °C | Decomposes upon melting. | [2][3][5] |

| Solubility in Water | 81 | g/100 cm³ | at 20 °C | [3][5][7] |

| Crystal Structure | Orthorhombic | - | - | [3][4] |

| CAS Number | 7790-31-0 | - | - | [3][8] |

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a hydrated inorganic salt such as magnesium iodide octahydrate.

Caption: Logical workflow for physicochemical characterization of magnesium iodide octahydrate.

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key physicochemical properties of magnesium iodide octahydrate.

Crystal Structure Determination via Single-Crystal X-ray Diffraction

This method provides detailed information about the internal lattice, including unit cell dimensions and the three-dimensional arrangement of atoms.[3][8]

-

Objective: To determine the orthorhombic crystal structure of MgI₂·8H₂O.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), a goniometer, and a detector.

-

Procedure:

-

Crystal Mounting: A suitable, high-quality single crystal of magnesium iodide octahydrate is carefully selected under a microscope and mounted on a goniometer head. Due to the compound's instability in air, this process should be performed quickly or in a controlled, low-humidity environment.

-

Data Collection: The mounted crystal is placed in the diffractometer and cooled under a stream of nitrogen gas to minimize thermal motion and potential degradation. The instrument then directs a beam of X-rays at the crystal.[8]

-

Diffraction Pattern Generation: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots of varying intensities.[4] The detector records the position and intensity of these diffracted beams.

-

Structure Solution and Refinement: The collected data is processed using specialized software. The diffraction pattern is analyzed to determine the unit cell parameters (a, b, c, α, β, γ) and the space group.[4] The "phase problem" is solved to generate an initial electron density map, from which atomic positions are inferred. This model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, angles, and the final crystal structure.[7]

-

Density Determination via Gas Pycnometry

Gas pycnometry is a non-destructive technique used to determine the volume of a solid sample by measuring the pressure change of a gas (typically helium) in a calibrated chamber.

-

Objective: To accurately measure the density of MgI₂·8H₂O crystals.

-

Instrumentation: A gas pycnometer, an analytical balance.

-

Procedure:

-

Sample Preparation: A known mass of magnesium iodide octahydrate crystals is accurately weighed using an analytical balance.

-

Calibration: The volume of the empty sample chamber in the pycnometer is calibrated according to the manufacturer's instructions.

-

Measurement: The weighed sample is placed into the sample chamber. The chamber is sealed and purged with the analysis gas (e.g., helium) to remove air and moisture.

-

Volume Determination: The pycnometer fills a reference chamber with the gas to a set pressure, then opens a valve to allow the gas to expand into the sample chamber. The resulting equilibrium pressure is measured. The volume of the solid sample is calculated based on the pressure difference, using the principles of the ideal gas law.[5][9]

-

Density Calculation: The density (ρ) is calculated using the formula: ρ = mass / volume where the mass is determined by the analytical balance and the volume is determined by the pycnometer. The measurement is typically repeated several times to ensure precision.

-

Melting Point Determination (with Decomposition)

This protocol uses the capillary method to determine the temperature at which the substance melts, noting the simultaneous decomposition.

-

Objective: To determine the melting point of MgI₂·8H₂O.

-

Instrumentation: A digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup, capillary tubes.

-

Procedure:

-

Sample Preparation: A small amount of finely powdered magnesium iodide octahydrate is packed into a capillary tube to a height of 1-2 mm.[10] The tube is tapped gently to ensure the sample is compact at the sealed end.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[11]

-

Data Recording: The temperature range is recorded from the point at which the first sign of liquid appears to the point where the entire sample has turned to liquid. Any visual changes, such as the browning indicative of iodine release and decomposition, are noted. For MgI₂·8H₂O, melting and decomposition occur concurrently around 41 °C.[3]

-

Aqueous Solubility Determination

This method determines the solubility by creating a saturated solution and measuring its concentration.

-

Objective: To quantify the solubility of MgI₂·8H₂O in water at a specific temperature (e.g., 20 °C).

-

Instrumentation: A temperature-controlled shaker or water bath, analytical balance, filtration apparatus, volumetric flasks.

-

Procedure:

-

Equilibration: An excess amount of magnesium iodide octahydrate is added to a known volume of deionized water in a sealed flask.

-

Saturation: The flask is agitated in a constant-temperature bath (set to 20 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The solution is allowed to stand at the controlled temperature to let undissolved solid settle. A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any suspended particles.

-

Concentration Analysis: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The water is carefully evaporated, and the mass of the remaining dry salt is determined.

-

Calculation: The solubility is calculated and expressed as grams of solute per 100 cm³ (or 100 mL) of the solvent.

-

Chemical Stability Assessment

This protocol provides a qualitative assessment of the compound's stability under ambient conditions.

-

Objective: To observe the decomposition of MgI₂·8H₂O when exposed to air and light.

-

Instrumentation: Watch glass, spatula.

-

Procedure:

-

Exposure: A small sample of fresh, white magnesium iodide octahydrate is placed on a clean, dry watch glass.

-

Observation: The sample is left exposed to ambient laboratory air and light.

-

Monitoring: The sample is observed periodically over several hours. Changes in color (from white to yellow/brown) and physical state are recorded. This color change is indicative of the release of elemental iodine as the compound decomposes.[3] This simple test confirms the compound's sensitivity and the need for storage in a cool, dark, and inert environment.

-

References

- 1. Determining the Formula of a Hydrate [web.lemoyne.edu]

- 2. studylib.net [studylib.net]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. fiveable.me [fiveable.me]

- 5. fpharm.uniba.sk [fpharm.uniba.sk]

- 6. che.utah.edu [che.utah.edu]

- 7. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

An In-Depth Technical Guide to the Crystal Structure of Magnesium Iodide Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of magnesium iodide octahydrate (MgI₂·8H₂O), a compound of interest in various chemical and pharmaceutical applications. This document details the precise atomic arrangement, crystallographic parameters, and the experimental protocols utilized for its characterization, offering a foundational resource for researchers in materials science and drug development.

Introduction

Magnesium iodide is an inorganic salt that readily forms hydrates, with the octahydrate being a stable form under specific temperature conditions. Understanding the precise three-dimensional structure of MgI₂·8H₂O is crucial for predicting its physical and chemical properties, its interactions with other molecules, and its potential applications. The crystal structure reveals the coordination environment of the magnesium ion, the role of the water molecules in the crystal lattice, and the nature of the hydrogen bonding network.

The definitive determination of the crystal structure of magnesium iodide octahydrate was reported by Hennings, Schmidt, and Voigt in 2013 in the journal Acta Crystallographica Section C: Crystal Structure Communications.[1] This guide is based on their findings.

Crystal Structure and Properties

Magnesium iodide octahydrate crystallizes in the orthorhombic crystal system, belonging to the centrosymmetric space group Pbca .[2][3] The crystal structure is composed of discrete hexaaquamagnesium(II) cations, [Mg(H₂O)₆]²⁺, iodide anions (I⁻), and additional water molecules of crystallization.

The magnesium ion is octahedrally coordinated by six water molecules, forming a stable [Mg(H₂O)₆]²⁺ complex. These cationic complexes, along with the iodide anions and the remaining two water molecules, are arranged in a well-defined, three-dimensional lattice. The crystal packing is stabilized by an extensive network of hydrogen bonds involving the coordinated and uncoordinated water molecules and the iodide anions.

Crystallographic Data

The crystallographic data for magnesium iodide octahydrate, as determined by single-crystal X-ray diffraction at low temperature, are summarized in the table below.

| Parameter | Value |

| Empirical Formula | H₁₆I₂MgO₈ |

| Formula Weight | 422.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 10.123(3) Å, b = 13.011(4) Å, c = 13.456(4) Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1772.1(9) ų |

| Z | 8 |

| Calculated Density | 3.164 g/cm³ |

| Temperature of Measurement | 150(2) K |

Selected Bond Lengths and Angles

The coordination geometry of the magnesium ion and the hydrogen bonding interactions are characterized by specific bond lengths and angles. A selection of these is provided in the table below.

| Bond/Angle | **Length (Å) / Angle (°) ** |

| Mg—O Bond Lengths | 2.05 - 2.08 Å (approx.) |

| O—Mg—O Angles | 88 - 92° (approx.) |

| 178 - 180° (approx.) | |

| O—H···I H-Bonds | 2.5 - 2.8 Å (approx.) |

Note: The exact bond lengths and angles can be found in the supplementary crystallographic data of the primary publication.

Experimental Protocols

The determination of the crystal structure of magnesium iodide octahydrate requires careful synthesis of single crystals and subsequent analysis by X-ray diffraction, particularly at low temperatures to maintain the integrity of the hydrated crystal.

Synthesis and Crystallization

A detailed experimental protocol for the synthesis of magnesium iodide and the growth of single crystals of its octahydrate form is outlined below.

Workflow for Synthesis and Crystallization:

Synthesis and Crystallization Workflow

-

Synthesis of Anhydrous Magnesium Iodide: Anhydrous magnesium iodide is prepared by the reaction of magnesium turnings with elemental iodine in a strictly anhydrous environment, typically using diethyl ether as a solvent. The reaction is exothermic and should be carried out with appropriate safety precautions.

-

Preparation of Saturated Solution: The synthesized magnesium iodide is dissolved in deionized water to create a saturated or near-saturated solution.

-

Low-Temperature Crystallization: The aqueous solution of magnesium iodide is then cooled to a temperature below room temperature, typically in the range of 253-263 K (-20 to -10 °C), to induce crystallization of the octahydrate form. Slow evaporation of the solvent at this low temperature promotes the growth of well-defined single crystals suitable for X-ray diffraction.

X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction. Due to the thermal instability of the hydrate, the data collection was performed at a low temperature.

Workflow for X-ray Diffraction Analysis:

X-ray Diffraction Analysis Workflow

-

Crystal Mounting: A suitable single crystal of MgI₂·8H₂O is selected under a microscope and mounted on a goniometer head. To prevent water loss, the crystal is typically coated with an inert oil and flash-cooled in a stream of cold nitrogen gas.

-

Data Collection: X-ray diffraction data are collected using a four-circle diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (typically Mo Kα radiation, λ = 0.71073 Å). The data is collected at a low temperature, such as 150 K, to minimize thermal vibrations and preserve the crystal structure.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². The positions of the hydrogen atoms are typically located from difference Fourier maps and refined isotropically.

Structural Insights and Implications

The crystal structure of magnesium iodide octahydrate provides valuable insights into the coordination chemistry of magnesium and the role of water in stabilizing crystal lattices. The [Mg(H₂O)₆]²⁺ octahedron is a common motif in hydrated magnesium salts, and its dimensions in this structure are consistent with those observed in other similar compounds.

The extensive network of O-H···I hydrogen bonds is a key feature of the crystal packing. These interactions dictate the orientation of the water molecules and the iodide ions, contributing significantly to the overall stability of the crystal. For drug development professionals, understanding such hydrogen bonding networks is critical, as they can serve as a model for interactions between active pharmaceutical ingredients and water molecules in solid-state formulations.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of magnesium iodide octahydrate, based on the work of Hennings et al. The quantitative crystallographic data and the experimental protocols presented herein offer a valuable resource for researchers and scientists. The well-defined structure, with its intricate network of hydrogen bonds, serves as an excellent case study for understanding the principles of crystal engineering and the behavior of hydrated inorganic salts. This fundamental knowledge is essential for the rational design of new materials and pharmaceutical formulations with desired properties.

References

A Guide to the Synthesis of High-Purity Magnesium Iodide Octahydrate for Scientific and Pharmaceutical Applications

An In-depth Technical Guide

This technical guide provides detailed methodologies for the synthesis of high-purity magnesium iodide octahydrate (MgI₂·8H₂O), a crucial reagent in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental protocols, data on physical properties, and guidance on purification and analysis.

Introduction

Magnesium iodide is an inorganic compound that finds utility in organic synthesis and has potential applications in pharmaceutical formulations.[1][2] It is typically available in its anhydrous form or as various hydrates, with the octahydrate being a common stable form.[3] The synthesis of high-purity magnesium iodide octahydrate is critical to ensure reproducibility in experimental results and to meet the stringent quality requirements of the pharmaceutical industry. This guide outlines two primary methods for its synthesis: the direct reaction of magnesium with iodine and the neutralization of a magnesium base with hydroiodic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of magnesium iodide and its octahydrate form is presented in Table 1. Understanding these properties is essential for the handling, storage, and application of the compound.

Table 1: Physicochemical Properties of Magnesium Iodide and Its Hydrates

| Property | Anhydrous Magnesium Iodide (MgI₂) | Magnesium Iodide Octahydrate (MgI₂·8H₂O) |

| Molar Mass | 278.11 g/mol [3] | 422.24 g/mol [4] |

| Appearance | White crystalline solid[3] | White crystalline solid[3] |

| Density | 4.43 g/cm³[3] | 2.098 g/cm³[3] |

| Melting Point | 637 °C (decomposes)[3] | 41 °C (decomposes)[3] |

| Solubility in Water | 148 g/100 cm³ (at 18 °C)[3] | 81 g/100 cm³ (at 20 °C)[3] |

| Crystal Structure | Hexagonal[4] | Orthorhombic[4] |

Synthesis Methodologies

Two primary methods for the synthesis of magnesium iodide are detailed below. The choice of method may depend on the available starting materials and the desired scale of the synthesis.

Method 1: Direct Reaction of Magnesium and Iodine

This method involves the direct synthesis from the elements. While conceptually simple, it requires careful control of the reaction conditions to ensure safety and purity.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 24.3 g (1 mole) of high-purity magnesium turnings.

-

Solvent Addition: Add 250 mL of anhydrous diethyl ether to the flask to cover the magnesium turnings.

-

Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Iodine Addition: Dissolve 253.8 g (1 mole) of iodine in 500 mL of anhydrous diethyl ether. Slowly add this solution to the magnesium suspension via the dropping funnel with vigorous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature until the color of the iodine has completely disappeared.

-

Hydrolysis and Extraction: Carefully add 200 mL of distilled water to the reaction mixture to hydrolyze the unreacted magnesium and dissolve the magnesium iodide. The aqueous layer is then separated.

-

Crystallization: The aqueous solution is concentrated by gentle heating until signs of crystallization appear. The solution is then allowed to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield of magnesium iodide octahydrate crystals.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold distilled water, and then dried in a desiccator over a suitable drying agent.

Method 2: Neutralization of Magnesium Carbonate with Hydroiodic Acid

This method utilizes a common and stable magnesium salt, magnesium carbonate, and reacts it with hydroiodic acid. This approach avoids the use of elemental magnesium and iodine.

Experimental Protocol:

-

Reaction Setup: In a large beaker equipped with a magnetic stirrer, suspend 84.3 g (1 mole) of high-purity magnesium carbonate in 200 mL of distilled water.

-

Acid Addition: Slowly add a stoichiometric amount of 47% hydroiodic acid (approximately 544 g or 365 mL, 2 moles of HI) to the magnesium carbonate suspension with constant stirring. The addition should be done in a fume hood due to the evolution of carbon dioxide gas.

-

Reaction Completion: Continue stirring until the evolution of gas ceases and a clear solution is obtained. The pH of the solution should be near neutral. If the solution is acidic, add small portions of magnesium carbonate until neutral. If it is basic, add a few drops of dilute hydroiodic acid.

-

Filtration: Filter the solution to remove any unreacted magnesium carbonate or other insoluble impurities.

-

Crystallization: Gently heat the filtrate to concentrate the solution. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of magnesium iodide octahydrate.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry in a desiccator.

Purification of Magnesium Iodide Octahydrate

High-purity magnesium iodide octahydrate can be obtained through recrystallization from water.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude magnesium iodide octahydrate in a minimum amount of hot distilled water.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the solution in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals in a desiccator.

Quality Control and Analysis

Ensuring the purity of the synthesized magnesium iodide octahydrate is crucial, especially for pharmaceutical applications. A number of analytical techniques can be employed for this purpose.

Table 2: Analytical Methods for Purity Assessment

| Analysis | Method | Purpose |

| Assay (Magnesium Iodide) | Titration with a standardized solution of silver nitrate. | To determine the percentage purity of magnesium iodide. |

| Trace Metal Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). | To quantify the concentration of metallic impurities. |

| Anionic Impurities (e.g., sulfate (B86663), chloride) | Ion Chromatography. | To detect and quantify other halide and sulfate impurities. |

| Water Content | Karl Fischer Titration. | To confirm the hydration state (octahydrate). |

While a specific pharmacopeial monograph for magnesium iodide was not identified, general quality standards for pharmaceutical-grade salts would apply, requiring low levels of heavy metals and other impurities.[5]

Visualizing the Synthesis and Purification Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.

Caption: Workflow for the synthesis of MgI₂·8H₂O via direct reaction.

Caption: Workflow for the synthesis of MgI₂·8H₂O via neutralization.

Caption: Logical workflow for the purification of MgI₂·8H₂O by recrystallization.

References

An In-depth Technical Guide to the Solubility of Magnesium Iodide Octahydrate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium iodide octahydrate (MgI₂·8H₂O) in organic solvents. Due to the limited availability of specific quantitative data for the octahydrate form in the public domain, this document also includes solubility data for the anhydrous form (MgI₂) for reference and outlines a detailed experimental protocol for determining the solubility of hygroscopic and thermally sensitive salts.

Introduction to Magnesium Iodide Octahydrate

Magnesium iodide is an ionic halide that exists in an anhydrous state (MgI₂) and as various hydrates, most commonly as the hexahydrate (MgI₂·6H₂O) and octahydrate (MgI₂·8H₂O).[1][2] The octahydrate form is a white, hygroscopic crystalline solid that readily absorbs moisture from the air.[1] It is sensitive to air and light, and upon decomposition, it can turn brown due to the release of elemental iodine.[3][4]

Key properties of magnesium iodide and its octahydrate form are summarized below:

| Property | Magnesium Iodide (Anhydrous) | Magnesium Iodide Octahydrate |

| Molecular Formula | MgI₂ | MgI₂·8H₂O[3] |

| Molar Mass | 278.11 g/mol [3] | 422.24 g/mol [5] |

| Appearance | White crystalline solid[3] | White crystalline solid[4] |

| CAS Number | 10377-58-9[1] | 7790-31-0[3] |

| Density | 4.43 g/cm³[3] | 2.098 g/cm³[3][6] |

| Melting Point | 637 °C (decomposes)[3] | 41 °C (decomposes)[7][8] |

| Crystal Structure | Hexagonal[2][3] | Orthorhombic[2][3] |

Magnesium iodide compounds are utilized in organic synthesis, for instance, in the Baylis-Hillman reaction.[3][9]

Solubility Data

Qualitative Solubility of Magnesium Iodide Octahydrate

Magnesium iodide octahydrate is described as being soluble in water, alcohol, and ether.[4] The anhydrous form is also noted to be soluble in ammonia.[1][10][11]

Quantitative Solubility of Anhydrous Magnesium Iodide (MgI₂) in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100g of solvent) |

| Methanol | 0 | 41.5[12] |

| 20 | 45.1[12] | |

| 40 | 48.6[12] | |

| 60 | 52.2[12] | |

| Ethanol | 0 | 12.4[12] |

| 20 | 20.1[12] | |

| 40 | 28.7[12] | |

| 60 | 38.3[12] | |

| Acetone | 0 | 2.25[12] |

| 20 | 2.8[12] | |

| 40 | 3.4[12] | |

| 60 | 4.7[12] | |

| Diethyl Ether | 5.4 | 1.47[12] |

| 11.8 | 2.49[12] | |

| 20.4 | 8.17[12] | |

| 22.2 | 12.71[12] | |

| Acetic Acid | 20 | 0.26[12] |

| 40 | 0.88[12] | |

| 60 | 2.25[12] | |

| 80 | 8.8[12] | |

| 100 | 26.7[12] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental methodology for determining the solubility of a hygroscopic and thermally sensitive compound like magnesium iodide octahydrate in an organic solvent. This protocol is based on established methods for measuring the solubility of organic and inorganic salts.[13][14][15]

Objective: To determine the saturation solubility of magnesium iodide octahydrate in a specified organic solvent at a constant temperature.

Materials:

-

Magnesium Iodide Octahydrate (solute)

-

Anhydrous organic solvent (e.g., ethanol, diethyl ether)

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Inert atmosphere glovebox or Schlenk line

-

Magnetic stirrer and stir bars

-

Glass vials with airtight seals

-

Syringes and sub-micron filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma (ICP) instrumentation for concentration analysis

Methodology:

-

Preparation (Inert Atmosphere): Due to the hygroscopic nature of magnesium iodide octahydrate, all sample preparations must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[13]

-

Sample Creation:

-

Add a precisely measured volume (e.g., 5.0 mL) of the anhydrous organic solvent to several sealed glass vials.

-

Add an excess amount of magnesium iodide octahydrate to each vial to ensure that a saturated solution is formed and solid remains present.

-

Place a magnetic stir bar in each vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled bath set to the desired experimental temperature.

-

Stir the suspensions at a constant rate. The equilibration time is critical; preliminary experiments should be conducted to determine when equilibrium is reached (e.g., by taking measurements at 24, 48, and 72 hours). A period of 24-48 hours is often sufficient.[13][14]

-

-

Sample Extraction:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle for 1-2 hours.

-

Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe fitted with a sub-micron filter. This step is crucial to ensure no solid particulates are transferred, as they would invalidate the concentration measurement.

-

-

Concentration Analysis:

-

The extracted saturated solution is then diluted with an appropriate solvent.

-

The concentration of magnesium or iodide ions in the diluted sample is determined using a validated analytical technique such as HPLC or ICP-OES.

-

-

Calculation:

-

Using the measured concentration and the dilution factor, calculate the concentration of magnesium iodide octahydrate in the original saturated solution.

-

Express the solubility in standard units, such as g/100g of solvent or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

Caption: Workflow for Solubility Determination of MgI₂·8H₂O.

References

- 1. grokipedia.com [grokipedia.com]

- 2. webqc.org [webqc.org]

- 3. Magnesium_iodide [bionity.com]

- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 5. Magnesium iodide octahydrate | H16I2MgO8 | CID 71586926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Magnesium iodide - Wikipedia [en.wikipedia.org]

- 7. americanelements.com [americanelements.com]

- 8. echemi.com [echemi.com]

- 9. MAGNESIUM IODIDE | 10377-58-9 [chemicalbook.com]

- 10. Magnesium Iodide Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 11. 10377-58-9 CAS MSDS (MAGNESIUM IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. magnesium iodide [chemister.ru]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.ws [chem.ws]

An In-Depth Technical Guide to the Thermal Decomposition of Magnesium Iodide Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of magnesium iodide octahydrate (MgI₂·8H₂O). The information presented is curated from available scientific literature to support research and development activities where the thermal behavior of this compound is of interest.

Executive Summary

The thermal decomposition of magnesium iodide octahydrate is a complex process dominated by hydrolysis. Upon heating, the compound undergoes a multi-step degradation involving the loss of water molecules and the concurrent reaction of the magnesium iodide with the liberated water to form hydrogen iodide and ultimately, magnesium oxide. This process is distinct from a simple dehydration, and understanding the interplay between dehydration and hydrolysis is critical for predicting the decomposition products and reaction conditions.

Physicochemical Properties of Magnesium Iodide and its Hydrates

A summary of the key physical and chemical properties of magnesium iodide and its octahydrate form is presented in Table 1.

Table 1: Physicochemical Properties of Magnesium Iodide and Its Octahydrate

| Property | Magnesium Iodide (Anhydrous) | Magnesium Iodide Octahydrate |

| Chemical Formula | MgI₂ | MgI₂·8H₂O |

| Molar Mass | 278.11 g/mol | 422.24 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | 637 °C (decomposes)[1] | 41 °C (decomposes)[1] |

| Solubility in Water | Highly soluble | Highly soluble |

Thermal Decomposition Pathway

The thermal decomposition of magnesium iodide octahydrate does not proceed as a simple sequential loss of water molecules to form the anhydrous salt. Instead, the process is characterized by significant hydrolysis, where the water of hydration reacts with the magnesium iodide. When heated in the air, the final solid product is magnesium oxide (MgO)[1].

The overall reaction can be summarized as:

MgI₂(s) + H₂O(g) → MgO(s) + 2HI(g)

A study on the thermal decomposition of MgI₂·8H₂O revealed that 22.2 mol% of hydrogen iodide (HI) is evolved, highlighting the substantial role of hydrolysis in the decomposition process. The thermal stability of solid magnesium halide hydrates increases in the sequence MgCl₂·6H₂O < MgBr₂·6H₂O < MgI₂·6H₂O. Correspondingly, the degree of hydrolysis during thermal decomposition also increases in the same order[2].

While specific temperature-dependent stages for the decomposition of pure MgI₂·8H₂O are not well-documented in publicly available literature, a logical decomposition pathway can be inferred based on the known behavior of hydrated metal halides. The process likely involves the formation of intermediate hydroxy- and oxy-iodide species.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of MgI₂·8H₂O as a function of temperature.

Apparatus: A thermogravimetric analyzer capable of operating in a controlled atmosphere.

Procedure:

-

A precisely weighed sample of MgI₂·8H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas (e.g., nitrogen or argon) to minimize oxidation, or in air to observe the formation of the oxide.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss and the corresponding percentage of mass lost at each step.

Differential Thermal Analysis (DTA)

Objective: To detect exothermic and endothermic transitions during the thermal decomposition of MgI₂·8H₂O.

Apparatus: A differential thermal analyzer.

Procedure:

-

A sample of MgI₂·8H₂O and a thermally inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.

-

Both the sample and the reference are heated at a constant rate under a controlled atmosphere.

-

The temperature difference between the sample and the reference (ΔT) is continuously measured and recorded as a function of the sample temperature.

-

Endothermic events (e.g., melting, dehydration) will result in a negative peak in the DTA curve, while exothermic events (e.g., some decomposition or phase transitions) will result in a positive peak.

Data Presentation

While specific TGA/DTA curves for MgI₂·8H₂O are not available, the expected quantitative data from such analyses, based on the literature, are summarized in Table 2.

Table 2: Expected Quantitative Data from Thermal Analysis of MgI₂·8H₂O

| Analysis Type | Parameter | Expected Observation | Reference |

| DTA | Melting/Decomposition Onset | ~41 °C | [1] |

| TGA | Final Product (in air) | MgO | [1] |

| Evolved Gas Analysis | HI Evolution | 22.2 mol% | [2] |

Logical Relationships in Decomposition

The thermal decomposition of magnesium iodide octahydrate is governed by the interplay of several factors, primarily the temperature and the presence of water vapor. The logical flow of the decomposition process can be visualized as follows.

References

Magnesium Iodide Octahydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of magnesium iodide octahydrate, a compound with niche but important applications in chemical synthesis and research. This document outlines its chemical and physical properties, details its synthesis, and explores its applications, particularly within the realm of organic chemistry.

Core Properties and Data

Magnesium iodide octahydrate is the hydrated form of magnesium iodide, with the chemical formula MgI₂·8H₂O.[1][2][3][4] It presents as a white crystalline solid that is highly soluble in water.[1][3] A key characteristic is its instability in the air at room temperature, where it tends to decompose and turn brown due to the release of elemental iodine.[1]

Below is a summary of the key quantitative data for magnesium iodide octahydrate:

| Property | Value | Reference |

| CAS Number | 7790-31-0 | [1][2][3][4][5] |

| Molecular Formula | MgI₂·8H₂O | [1][2][3][4] |

| Molecular Weight | 422.236 g/mol | [1][2][3][4][6] |

| Appearance | White crystalline solid | [1][3] |

| Density | 2.098 g/cm³ | [1][2][7][8] |

| Melting Point | 41 °C (decomposes) | [1][2][5] |

| Solubility in Water | 81 g/100 mL (at 20 °C) | [1][2][5] |

| Crystal Structure | Orthorhombic | [1][2][6][9] |

Experimental Protocols: Synthesis of Magnesium Iodide

Magnesium iodide can be synthesized through several methods. The most common laboratory preparations involve the reaction of magnesium compounds with hydroiodic acid or the direct reaction of the elements.

Protocol 2.1: Synthesis from Magnesium Oxide

This method involves the neutralization of magnesium oxide with hydroiodic acid.

-

Materials: Magnesium oxide (MgO), Hydroiodic acid (HI), distilled water, crystallizing dish.

-

Procedure:

-

Carefully add a stoichiometric amount of magnesium oxide to a solution of hydroiodic acid with constant stirring. The reaction is as follows: MgO + 2HI → MgI₂ + H₂O.[1][6]

-

Continue stirring until the magnesium oxide is completely dissolved.

-

Gently heat the resulting solution to concentrate it.

-

Allow the concentrated solution to cool slowly in a crystallizing dish.

-

Magnesium iodide octahydrate crystals will form upon cooling.

-

Filter the crystals and dry them under vacuum to prevent decomposition.

-

Protocol 2.2: Synthesis from Magnesium Carbonate

This protocol is similar to the one above but uses magnesium carbonate as the starting material.

-

Materials: Magnesium carbonate (MgCO₃), Hydroiodic acid (HI), distilled water.

-

Procedure:

-

Slowly add magnesium carbonate to hydroiodic acid. This reaction will produce carbon dioxide gas. The reaction is: MgCO₃ + 2HI → MgI₂ + CO₂ + H₂O.[1][6]

-

Once the effervescence ceases and all the magnesium carbonate has reacted, gently heat the solution to drive off the remaining CO₂ and to concentrate the solution.

-

Cool the solution to allow for the crystallization of magnesium iodide octahydrate.

-

Isolate the crystals by filtration and dry them appropriately.

-

Protocol 2.3: Anhydrous Synthesis

For applications requiring the anhydrous form, the synthesis must be conducted in a moisture-free environment.

-

Materials: Magnesium metal powder, elemental iodine (I₂), anhydrous diethyl ether.

-

Procedure:

-

In a completely dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine magnesium metal powder and elemental iodine.

-

Add anhydrous diethyl ether as a solvent.[1]

-

The reaction between magnesium and iodine will proceed to form magnesium iodide.

-

Once the reaction is complete, the anhydrous magnesium iodide can be isolated by removing the solvent under vacuum.

-

Applications in Synthesis

While magnesium iodide has limited large-scale commercial applications, it is a valuable reagent in organic synthesis.[1][10]

-

Baylis-Hillman Reaction: The use of magnesium iodide in the Baylis-Hillman reaction has been shown to favor the formation of (Z)-vinyl compounds.[1]

-

Demethylation: It can be used for the demethylation of certain aromatic methyl ethers.[1]

-

Precursor for other Iodides: Magnesium iodide serves as a starting material for the preparation of other inorganic iodides, such as mercury iodide and silver iodide, through salt metathesis reactions.[11]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of magnesium iodide and its role as a precursor.

Caption: Synthesis of Magnesium Iodide Octahydrate.

Caption: Role of MgI₂ in Synthesizing Other Iodides.

References

- 1. Magnesium iodide - Wikipedia [en.wikipedia.org]

- 2. Magnesium_iodide [bionity.com]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. Magnesium iodide octahydrate | H16I2MgO8 | CID 71586926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Magnesium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 7. webqc.org [webqc.org]

- 8. collegedunia.com [collegedunia.com]

- 9. Magnesium Iodide Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Page loading... [guidechem.com]

Elemental Composition and Atomic Masses

An In-depth Technical Guide to the Molecular Weight of Magnesium Iodide Octahydrate (MgI₂·8H₂O)

This guide provides a detailed calculation and breakdown of the molecular weight of magnesium iodide octahydrate (MgI₂·8H₂O), a compound relevant to researchers, scientists, and professionals in drug development.

The first step in determining the molecular weight of a compound is to identify its constituent elements and their respective atomic masses. The atomic mass is a weighted average of the masses of an element's naturally occurring isotopes.

The elements present in magnesium iodide octahydrate are Magnesium (Mg), Iodine (I), Hydrogen (H), and Oxygen (O). Their standard atomic weights are summarized in the table below.

| Element | Symbol | Atomic Mass (amu) |

| Magnesium | Mg | 24.305[1][2][3] |

| Iodine | I | 126.904[4][5][6] |

| Hydrogen | H | 1.008[7][8] |

| Oxygen | O | 15.999[9][10][11] |

Calculation Methodology

The molecular weight of a hydrated compound such as magnesium iodide octahydrate is the sum of the molecular weight of the anhydrous salt (MgI₂) and the total molecular weight of the water of crystallization (8H₂O).

Molecular Weight of Magnesium Iodide (MgI₂)

The molecular weight of magnesium iodide is calculated by summing the atomic mass of one magnesium atom and two iodine atoms.

-

Mass of Mg: 1 x 24.305 amu = 24.305 amu

-

Mass of I₂: 2 x 126.904 amu = 253.808 amu

-

Molecular Weight of MgI₂: 24.305 amu + 253.808 amu = 278.113 amu

Molecular Weight of Water of Crystallization (8H₂O)

The molecular weight of the eight water molecules is calculated by determining the molecular weight of a single water molecule (H₂O) and multiplying it by eight.

-

Mass of H₂ in one H₂O molecule: 2 x 1.008 amu = 2.016 amu

-

Mass of O in one H₂O molecule: 1 x 15.999 amu = 15.999 amu

-

Molecular Weight of one H₂O molecule: 2.016 amu + 15.999 amu = 18.015 amu

-

Total Molecular Weight of 8H₂O: 8 x 18.015 amu = 144.120 amu

Total Molecular Weight of MgI₂·8H₂O

The total molecular weight of magnesium iodide octahydrate is the sum of the molecular weights of the anhydrous salt and the water of crystallization.

| Component | Formula | Molecular Weight (amu) |

| Magnesium Iodide | MgI₂ | 278.113 |

| Water of Crystallization | 8H₂O | 144.120 |

| Total | MgI₂·8H₂O | 422.233 |

Visualization of Molecular Composition

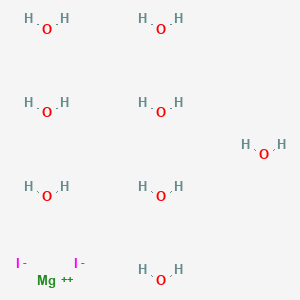

The following diagram illustrates the elemental composition of magnesium iodide octahydrate.

References

- 1. Magnesium | Physics Van | Illinois [van.physics.illinois.edu]

- 2. #12 - Magnesium - Mg [hobart.k12.in.us]

- 3. Magnesium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. #53 - Iodine - I [hobart.k12.in.us]

- 5. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. byjus.com [byjus.com]

- 7. ck12.org [ck12.org]

- 8. quora.com [quora.com]

- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. #8 - Oxygen - O [hobart.k12.in.us]

An In-depth Technical Guide on the Hygroscopic Nature of Magnesium Iodide Hydrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Magnesium iodide is an inorganic salt with significant applications in organic synthesis.[1] Its high solubility in water and hygroscopic nature are critical characteristics that influence its handling, storage, and application.[2][3] Understanding the interaction of magnesium iodide with atmospheric moisture is crucial for ensuring its stability and efficacy in various scientific and industrial processes. This guide delves into the core aspects of the hygroscopic behavior of magnesium iodide hydrates.

Physicochemical Properties of Magnesium Iodide and Its Hydrates

Magnesium iodide can exist in an anhydrous form as well as several hydrated states. The physical properties of these forms differ significantly, particularly in terms of density and stability.

Table 1: Physicochemical Properties of Magnesium Iodide and its Hydrates [2][4]

| Property | Anhydrous (MgI₂) | Hexahydrate (MgI₂·6H₂O) | Octahydrate (MgI₂·8H₂O) |

| Molar Mass ( g/mol ) | 278.11 | 386.21 | 422.24 |

| Appearance | White crystalline solid | White crystalline solid | White deliquescent solid[3] |

| Density (g/cm³) | 4.43 | 2.353 | 2.098 |

| Melting Point (°C) | 637 (decomposes) | - | 41 (decomposes) |

| Solubility in water | 148 g/100 mL at 18°C | Highly soluble | 81 g/100 mL at 20°C |

Hygroscopic and Deliquescent Nature

Magnesium iodide is characterized by its strong affinity for water. The anhydrous form rapidly absorbs atmospheric moisture to form hydrates.[2] The octahydrate is described as a deliquescent solid, meaning it will absorb enough moisture from the air to dissolve and form a liquid solution.[3]

The stability of magnesium halide hydrates is known to be dependent on the number of water molecules in their crystal structure. Hydrates with up to six water molecules are generally stable at room temperature, while those with more water molecules tend to be stable at lower temperatures.[5]

Due to its sensitivity to moisture and air, anhydrous magnesium iodide should be stored under an inert gas.[6] At normal temperatures in the presence of air, it decomposes and turns brown due to the release of elemental iodine. When heated in air, it completely decomposes to magnesium oxide.[2]

Experimental Protocols for Characterization

A thorough understanding of the hygroscopic nature of magnesium iodide hydrates requires specific experimental investigations. While data specific to magnesium iodide is scarce, the following are detailed methodologies for key experiments used to characterize hygroscopic materials.

Determination of Water Content by Karl Fischer Titration

The Karl Fischer titration is a highly specific and accurate method for determining the water content in a substance.[4]

Principle: This method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. The reaction is carried out in an alcohol solvent containing a base.[4]

Methodology:

-

Apparatus: An automated Karl Fischer titrator (volumetric or coulometric).

-

Reagents: Karl Fischer reagent (containing iodine, sulfur dioxide, a base like imidazole, and a solvent like methanol), and a suitable solvent for the sample (e.g., dry methanol).[7]

-

Procedure (Volumetric Titration):

-

The titration vessel is filled with the solvent and pre-titrated with the Karl Fischer reagent to eliminate any residual water.

-

A precisely weighed sample of the magnesium iodide hydrate (B1144303) is introduced into the vessel.

-

The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected by a bipotentiometric indicator electrode.[4]

-

The volume of the titrant consumed is used to calculate the water content of the sample.

-

Workflow for Karl Fischer Titration:

Moisture Sorption Isotherm by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the rate and amount of solvent vapor absorbed by a sample at different relative humidity (RH) levels.[8][9]

Principle: A sample is placed on a sensitive microbalance inside a chamber with controlled temperature and relative humidity. The change in sample mass due to water sorption or desorption is recorded over time.[10]

Methodology:

-

Apparatus: A DVS instrument.

-

Sample Preparation: A small amount of the magnesium iodide hydrate sample (typically a few milligrams) is placed in the sample pan.[10]

-

Procedure:

-

The sample is initially dried under a stream of dry nitrogen gas at a specified temperature until a stable mass is achieved.

-

The relative humidity in the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[11]

-

At each RH step, the sample mass is allowed to equilibrate. The instrument continuously monitors the mass until the rate of change is below a set threshold.[11]

-

After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to obtain the desorption isotherm.

-

The equilibrium mass at each RH level is used to plot the moisture sorption isotherm (mass change vs. RH).

-

Workflow for Dynamic Vapor Sorption Analysis:

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of hydrates and the energy changes associated with dehydration.

Principle:

-

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12]

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13]

Methodology:

-

Apparatus: A simultaneous TGA/DSC instrument.

-

Sample Preparation: A small, accurately weighed sample of the magnesium iodide hydrate is placed in a suitable pan (e.g., alumina (B75360) or platinum).

-

Procedure:

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]

-

The TGA records the mass loss as water molecules are driven off.

-

The DSC records the endothermic or exothermic events associated with dehydration and any phase transitions.

-

Logical Flow of Thermal Decomposition of a Hydrate:

Stability and Handling Considerations

The high hygroscopicity of magnesium iodide necessitates careful handling and storage to prevent degradation. Exposure to moisture can lead to the formation of hydrates and, in the case of deliquescence, the formation of a solution. This can impact the accuracy of weighing and dispensing the compound and can also promote decomposition, especially in the presence of air and light, leading to the liberation of iodine.[3] Therefore, it is recommended to store magnesium iodide in a tightly sealed container under a dry, inert atmosphere.

Conclusion

Magnesium iodide and its hydrates exhibit significant hygroscopicity, a critical factor influencing their application and stability. While specific quantitative data on their moisture sorption behavior are not widely published, established analytical techniques such as Karl Fischer titration, Dynamic Vapor Sorption, and thermal analysis provide robust frameworks for their characterization. For researchers and professionals in drug development, a thorough understanding and experimental determination of these properties are essential for the effective use, storage, and formulation of magnesium iodide-containing materials. Further research to quantify the critical relative humidity and generate detailed moisture sorption isotherms for different magnesium iodide hydrates would be highly valuable to the scientific community.

References

- 1. Karl Fischer titration - Sciencemadness Wiki [sciencemadness.org]

- 2. Magnesium iodide - Wikipedia [en.wikipedia.org]

- 3. Magnesium iodide | I2Mg | CID 66322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 7. mt.com [mt.com]

- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 10. Dynamic vapor sorption (DVS) [carpor.uliege.be]

- 11. ardena.com [ardena.com]

- 12. iitk.ac.in [iitk.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. An Experimental Study of the Decomposition and Carbonation of Magnesium Carbonate for Medium Temperature Thermochemical Energy Storage [mdpi.com]

Stability of Magnesium Iodide Octahydrate in Air: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Magnesium iodide octahydrate (MgI₂·8H₂O), a hydrated form of magnesium iodide, is a compound of interest in various chemical syntheses and pharmaceutical applications. However, its utility is often hampered by its inherent instability in atmospheric conditions. This technical guide provides a comprehensive overview of the stability of magnesium iodide octahydrate in air, detailing its physical and chemical properties, decomposition pathways, and recommended handling and storage procedures. This document also outlines experimental protocols for stability assessment and presents visual diagrams to illustrate key processes, serving as a vital resource for researchers, scientists, and professionals in drug development.

Introduction

Magnesium iodide is an ionic halide that exists in an anhydrous form (MgI₂) and as various hydrates, most notably the hexahydrate (MgI₂·6H₂O) and the octahydrate (MgI₂·8H₂O).[1][2] The octahydrate is a white, crystalline solid that is highly soluble in water.[1][3] While valuable in specific chemical reactions, the practical application of magnesium iodide octahydrate is significantly impacted by its sensitivity to environmental factors, particularly air and moisture. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of magnesium iodide and its octahydrate form is presented in Table 1.

| Property | Magnesium Iodide (Anhydrous) | Magnesium Iodide Octahydrate |

| Chemical Formula | MgI₂ | MgI₂·8H₂O |

| Molar Mass | 278.11 g/mol [1] | 422.24 g/mol |

| Appearance | White crystalline solid[1] | White crystalline solid[1] |

| Density | 4.43 g/cm³[1] | 2.098 g/cm³[1] |

| Melting Point | 637 °C (decomposes)[1] | 41 °C (decomposes)[3] |

| Solubility in Water | 148 g/100 mL (18 °C)[1] | 81 g/100 mL (20 °C)[1] |

| Hygroscopicity | Deliquescent | Deliquescent[4] |

Stability in Air

Magnesium iodide, in its anhydrous form, is known to be unstable under normal atmospheric conditions. It readily decomposes in the presence of air, leading to the release of elemental iodine, which imparts a brownish color to the compound.[1] Upon heating in the air, it undergoes complete decomposition to form magnesium oxide.[1]

Magnesium iodide octahydrate is also susceptible to degradation in air. Its stability is influenced by several atmospheric factors:

-

Moisture: The compound is described as deliquescent, meaning it has a strong affinity for atmospheric moisture and will absorb enough water to dissolve and form a solution.[4] This hygroscopic nature can facilitate decomposition reactions.

-

Oxygen: Atmospheric oxygen is a key reactant in the decomposition of magnesium iodide. The iodide ions are oxidized to elemental iodine, while magnesium is converted to magnesium oxide.

-

Light: Exposure to light can accelerate the decomposition process, leading to discoloration.[4]

Decomposition Pathway

The primary decomposition reaction of magnesium iodide in the presence of air (oxygen) is an oxidation-reduction reaction. The overall process can be summarized as follows:

2MgI₂(s) + O₂(g) → 2MgO(s) + 2I₂(g)

In the case of the octahydrate, the initial step likely involves the loss of water molecules, followed by the oxidation of the iodide. The presence of water can also lead to the formation of hydroiodic acid (HI), which is also susceptible to oxidation.

Experimental Protocols for Stability Assessment

Due to the limited availability of specific quantitative stability data for magnesium iodide octahydrate in the public domain, this section outlines recommended experimental protocols based on established methods for analyzing the stability of hygroscopic and air-sensitive compounds.

Isothermal Stability Testing

Objective: To evaluate the stability of magnesium iodide octahydrate under controlled temperature and humidity conditions over time.

Methodology:

-

Sample Preparation: Place a known quantity of magnesium iodide octahydrate in open glass vials.

-

Storage Conditions: Store the vials in stability chambers maintained at specific temperature and relative humidity (RH) conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples for the following parameters:

-

Appearance: Visual inspection for color change (browning).

-

Assay (Magnesium Iodide): Titrimetric or chromatographic methods to determine the remaining percentage of magnesium iodide.

-

Degradation Products: Quantification of magnesium oxide and free iodine.

-

Water Content: Karl Fischer titration to determine changes in hydration state.

-

Gravimetric Analysis of Hygroscopicity

Objective: To quantify the moisture absorption characteristics of magnesium iodide octahydrate.

Methodology:

-

Sample Preparation: Dry a known amount of the sample to a constant weight under vacuum.

-

Exposure: Place the dried sample in a desiccator containing a saturated salt solution to maintain a specific relative humidity.

-

Measurement: Record the weight of the sample at regular intervals until a constant weight is achieved.

-

Calculation: Calculate the percentage of moisture absorbed.

Analytical Methods for Degradation Products

-

Quantification of Iodide: Titration with a standard solution of silver nitrate (B79036) (Argentometric titration) or ion chromatography.

-

Quantification of Magnesium Oxide: The decomposed sample can be dissolved in a known excess of a standardized acid, and the unreacted acid is then back-titrated with a standard base.

-

Quantification of Elemental Iodine: Spectrophotometric methods can be employed to determine the concentration of liberated iodine.

Handling and Storage Recommendations

Given its instability, the following handling and storage procedures are recommended to maintain the quality of magnesium iodide octahydrate:

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

-

Handling: Handle the compound in a controlled environment with low humidity, such as a glove box or a dry room. Minimize exposure to air and light during weighing and transfer.

Conclusion

Magnesium iodide octahydrate is a chemically unstable compound that readily decomposes in the presence of atmospheric oxygen and moisture, leading to the formation of magnesium oxide and elemental iodine. Its deliquescent nature further complicates its handling and storage. While specific kinetic data on its decomposition rate is not widely available, the qualitative understanding of its instability necessitates stringent control over its storage and handling environment. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to quantitatively assess the stability of magnesium iodide octahydrate and to develop appropriate strategies to mitigate its degradation. Further research is warranted to establish a detailed quantitative stability profile of this compound under various atmospheric conditions.

References

An In-depth Technical Guide to the Material Safety of Magnesium Iodide Octahydrate

This guide provides comprehensive safety information, detailed handling protocols, and emergency procedures for magnesium iodide octahydrate, tailored for researchers, scientists, and drug development professionals. The information is presented to ensure safe laboratory practices and to mitigate potential hazards associated with this compound.

Chemical Identification and Physical Properties

Magnesium iodide octahydrate is a hydrated form of magnesium iodide, an inorganic salt. It is a white crystalline powder that is deliquescent and sensitive to air and light, readily discoloring upon exposure.[1][2]

Table 1: Physical and Chemical Properties of Magnesium Iodide and its Hydrates

| Property | Magnesium Iodide Octahydrate | Magnesium Iodide (Anhydrous) |

| CAS Number | 7790-31-0[3] | 10377-58-9[4] |

| Molecular Formula | MgI₂·8H₂O (or H₁₆I₂MgO₈)[3] | MgI₂[5] |

| Molecular Weight | 422.24 g/mol [3] | 278.11 g/mol [5] |

| Appearance | White crystalline powder[1] | White crystalline solid[5] |

| Odor | Odorless[5] | No information available |

| Melting Point | 38-41°C (with decomposition)[1] | 637°C (decomposes)[5][6] |

| Density | 2.098 g/cm³[5] | 4.43 g/cm³ at 25°C[4][6] |

| Solubility | Soluble in water, alcohol, and ether[1] | Very soluble in water; soluble in alcohol, ether, and ammonia[5][6] |

| Crystal Structure | Orthorhombic[5][7] | Hexagonal[5][7] |

Hazard Identification and Toxicology

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation[4] |

| Eye Irritation | H319: Causes serious eye irritation[4] |

Toxicological Information:

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[8] Ingestion may also cause irritation.[8]

-

Chronic Effects: Prolonged exposure to iodides can cause iodism, with symptoms including skin rash, running nose, headache, and irritation of mucous membranes.[4][8] In severe cases, skin reactions can include pimples, boils, and blisters.[4] Iodides can cross the placenta, and there have been reports of neonatal deaths from respiratory distress due to goiter.[4]

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

Experimental Protocols: Safe Handling and Storage

Due to its hygroscopic, air-sensitive, and light-sensitive nature, specific protocols must be followed when handling and storing magnesium iodide octahydrate.

Protocol 1: General Handling

-

Engineering Controls: Conduct all manipulations of magnesium iodide octahydrate within a properly functioning chemical fume hood with an average face velocity of at least 100 feet per minute.[8] For operations that may generate dust, use appropriate exhaust ventilation.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

-

Hand Protection: Wear nitrile rubber gloves with a minimum thickness of 0.11 mm.[8] Gloves must be inspected before use.[4] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

-

Body Protection: Wear a lab coat, long sleeves, and close-toed shoes.[8]

-

Respiratory Protection: For operations that may generate dust, a dust respirator is recommended.[8]

-

-

Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[8][10]

Protocol 2: Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][9]

-

Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent degradation from air and moisture.[4][8][9]

-

Light Protection: Store in the dark or in an opaque container to protect from light.[8]

-

Incompatibilities: Store away from strong oxidizing agents, water/moisture, and acids.[8][9][12]

Emergency Procedures

Protocol 3: First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8][11] Remove contaminated clothing and wash it before reuse.[4][11] Seek medical attention if irritation occurs or persists.[4]

-

Inhalation: Move the person to fresh air.[4] If not breathing, give artificial respiration.[4] If breathing is difficult, give oxygen.[11] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4][11] Seek immediate medical attention.[8]

Protocol 4: Accidental Release

-

Personal Precautions: Wear appropriate respiratory and protective equipment.[8] Keep unprotected persons away.[8]

-

Containment: Isolate the spill area and provide ventilation.[8] Prevent the product from entering drains.[4]

-

Cleanup:

Protocol 5: Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] For the surrounding fire, use an extinguishing agent suitable for the type of fire.[8]

-

Specific Hazards: When heated in air, it decomposes and can release elemental iodine, which appears as a brown color.[5] Hazardous decomposition products formed under fire conditions include hydrogen iodide and magnesium oxide.[4][11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode and full protective clothing.[4][8]

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling and management of magnesium iodide octahydrate.

Caption: Workflow for handling magnesium iodide octahydrate.

Caption: Decision tree for first aid following exposure.

Caption: Incompatibilities and decomposition pathways.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.

This technical guide is intended to supplement, not replace, the official Material Safety Data Sheet (MSDS) provided by the manufacturer. Always refer to the original MSDS for the most current and comprehensive information.

References

- 1. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 2. Magnesium iodide - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Magnesium iodide octahydrate | H16I2MgO8 | CID 71586926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. extramarks.com [extramarks.com]

- 6. MAGNESIUM IODIDE | 10377-58-9 [chemicalbook.com]

- 7. Magnesium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.es [fishersci.es]

- 11. aksci.com [aksci.com]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols: Magnesium Iodide Octahydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Magnesium iodide octahydrate (MgI₂·8H₂O) is a versatile and efficient reagent in organic synthesis, offering mild reaction conditions and unique selectivity for various transformations. These application notes provide detailed protocols for its use in key synthetic methodologies, including the deprotection of esters and aryl ethers, and the catalytic synthesis of quinazolines. The quantitative data for these reactions are summarized for easy comparison, and experimental workflows are visually represented.

Deprotection of Functional Groups

Magnesium iodide has proven to be a valuable tool for the chemoselective cleavage of protecting groups, providing an alternative to harsher conventional methods.[1]

Cleavage of Methyl Esters

Magnesium iodide can be utilized for the non-hydrolytic cleavage of methyl esters. The reaction proceeds through the formation of a trimethylsilyl (B98337) ester intermediate when iodotrimethylsilane (B154268) is used, which can be generated in situ from chlorotrimethylsilane (B32843) and an iodide salt like magnesium iodide.

Experimental Protocol: General Procedure for Methyl Ester Cleavage

A detailed protocol for the cleavage of methyl esters using a reagent system that can be conceptually linked to magnesium iodide's reactivity (generation of a silyl (B83357) iodide) is described below.

To a solution of the methyl ester (5 mmol) in a suitable anhydrous solvent, add iodotrimethylsilane (10 mmol). The reaction mixture is heated to 100°C under an inert atmosphere and monitored by TLC. Upon completion, the cooled reaction mixture is diluted with diethyl ether and washed with 0.5 M sodium hydroxide (B78521) solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.

| Substrate (Methyl Ester) | Reaction Time (h) | Product (Carboxylic Acid) | Yield (%) |

| Methyl benzoate | 24 | Benzoic acid | 95 |

| Methyl phenylacetate | 18 | Phenylacetic acid | 98 |

| Methyl cinnamate | 20 | Cinnamic acid | 96 |

Workflow for Methyl Ester Deprotection

Caption: General workflow for the deprotection of methyl esters.

Demethylation of Aryl Methyl Ethers

Magnesium iodide is a particularly effective reagent for the selective demethylation of aryl methyl ethers, especially under solvent-free conditions. This method is tolerant of various functional groups, including glycosidic bonds.

Experimental Protocol: Demethylation of 2-Methoxyacetophenone (B1211565)

Magnesium powder (0.17 g, 7.08 mmol) is placed in a flask with dry diethyl ether (10 mL). Iodine crystals (0.86 g, 3.39 mmol) are added in small portions. The mixture is stirred until the reaction is complete. The resulting ethereal solution of magnesium iodide is concentrated under reduced pressure. To the freshly prepared magnesium iodide, 2-methoxyacetophenone (1.0 mmol) is added. The mixture is heated at 80°C for 2 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with 5% aqueous HCl, saturated aqueous Na₂S₂O₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to afford 2-hydroxyacetophenone.

| Substrate | MgI₂ (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 2-Methoxyacetophenone | 2.0 | 80 | 2 | 91 |

| 4-Methoxyacetophenone | 2.0 | 80 | 3 | 85 |

| 2,4-Dimethoxyacetophenone | 4.0 | 80 | 5 | 82 (4-OH), 10 (2,4-diOH) |

| 4-Methoxybenzaldehyde | 2.0 | 80 | 2 | 88 |

Reaction Scheme for Aryl Ether Demethylation

Caption: Mechanism of aryl methyl ether demethylation by MgI₂.

Catalytic Synthesis of 2-Substituted Quinazolines

Magnesium iodide catalyzes the synthesis of 2-substituted quinazolines from 2-aminobenzylamines and aldehydes under mild, aerobic, and photo-oxidative conditions.[2] This method avoids the need for transition-metal catalysts and harsh oxidants.

Experimental Protocol: Synthesis of 2-Phenylquinazoline

In a Pyrex test tube, a solution of 2-aminobenzylamine (0.3 mmol), benzaldehyde (B42025) (0.3 mmol), and magnesium iodide (5 mol%) in ethyl acetate (5 mL) is prepared. An oxygen balloon is attached to the test tube. The mixture is stirred and irradiated externally with a 23W fluorescent lamp placed approximately 0.5 cm away. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to yield 2-phenylquinazoline.

| Aldehyde | Reaction Time (h) | Product | Yield (%) |

| Benzaldehyde | 8 | 2-Phenylquinazoline | 87 |

| 4-Methylbenzaldehyde | 12 | 2-(p-Tolyl)quinazoline | 91 |

| 4-Methoxybenzaldehyde | 24 | 2-(4-Methoxyphenyl)quinazoline | 85 |

| 4-Chlorobenzaldehyde | 10 | 2-(4-Chlorophenyl)quinazoline | 83 |

Workflow for Quinazoline Synthesis

Caption: Experimental workflow for the synthesis of quinazolines.

Baylis-Hillman Reaction

Magnesium iodide can be employed as a cocatalyst in the Baylis-Hillman reaction, accelerating the carbon-carbon bond formation between an activated alkene and an electrophile.

Further Research and Applications

While detailed protocols for the use of magnesium iodide octahydrate in the Baylis-Hillman reaction are still emerging in readily available literature, its role as a Lewis acid cocatalyst is acknowledged.[3] Researchers are encouraged to explore its application in this valuable transformation, potentially leading to milder reaction conditions and improved yields.

Safety Precautions

Magnesium iodide and its hydrates are hygroscopic and should be handled in a dry atmosphere. Iodine-containing compounds can be corrosive and may require special waste disposal procedures. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment in a well-ventilated fume hood.

References

- 1. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Magnesium Iodide Octahydrate as a Lewis Acid Catalyst